molecular formula C19H20ClNO3 B6720798 N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide

N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide

Cat. No.: B6720798
M. Wt: 345.8 g/mol
InChI Key: CLFFRNQIQRVICT-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a chlorophenyl group, a dioxolane ring, and a benzamide moiety. Its unique chemical properties make it a subject of study in chemistry, biology, and industrial applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO3/c1-21(10-9-14-5-7-17(20)8-6-14)18(22)15-3-2-4-16(13-15)19-23-11-12-24-19/h2-8,13,19H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFFRNQIQRVICT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCC1=CC=C(C=C1)Cl)C(=O)C2=CC=CC(=C2)C3OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Ethyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with ethylamine under basic conditions to form N-(4-chlorophenyl)ethylamine.

    Formation of the Dioxolane Ring: The next step involves the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst to form the 1,3-dioxolane ring.

    Coupling Reaction: The final step involves the coupling of N-(4-chlorophenyl)ethylamine with the dioxolane intermediate and N-methylbenzoyl chloride under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the amide group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydroxide (NaOH), alkoxides, amines

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Amines

    Substitution: Hydroxylated, alkoxylated, or aminated derivatives

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)-N-methylbenzamide: shares similarities with other benzamide derivatives and compounds containing dioxolane rings.

    N-(4-chlorophenyl)-N-methylbenzamide: Lacks the dioxolane ring but has similar structural features.

    N-[2-(4-chlorophenyl)ethyl]-3-(1,3-dioxolan-2-yl)benzamide: Similar structure but without the N-methyl group.

Uniqueness

  • The presence of both the dioxolane ring and the N-methyl group in this compound contributes to its unique chemical properties and potential biological activities.
  • The combination of these structural features may enhance its stability, reactivity, and interaction with molecular targets compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

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